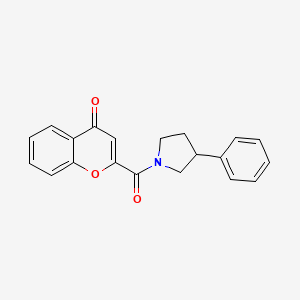

2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-(3-phenylpyrrolidine-1-carbonyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c22-17-12-19(24-18-9-5-4-8-16(17)18)20(23)21-11-10-15(13-21)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITJBNKLCLUWOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. Initial steps may focus on forming the chromenone core, followed by the introduction of the pyrrolidine moiety. Catalysts, solvents, and controlled temperatures are crucial for achieving high yields and purity.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Introduces additional functional groups.

- Reduction : Alters specific functional groups.

- Substitution : Replaces functional groups to enhance biological activity.

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Medicinal Chemistry

This compound has shown promise in several areas of medicinal chemistry:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound may inhibit NF-κB activation in macrophages, suggesting potential use in treating inflammatory diseases .

- Anticancer Properties : Studies have evaluated its cytotoxic effects on various tumor cell lines, demonstrating significant activity against cancer cells . The compound's mechanism of action may involve the inhibition of specific enzymes associated with cancer progression.

Biological Assays

The compound is utilized in biochemical assays to investigate interactions with biological targets. It can serve as a model for studying enzyme inhibition or receptor modulation, leading to insights into its therapeutic potential.

Industrial Applications

In industrial settings, this compound is explored for developing new materials and chemical processes. Its unique structure allows for the synthesis of novel derivatives that may possess distinct properties beneficial for various applications.

Similar Compounds

The compound shares structural similarities with other pyrrolidine derivatives, such as:

- Pyrrolizines : Known for similar biological activities.

- Pyrrolidine-2-one Derivatives : Used in various medicinal applications.

Unique Characteristics

What distinguishes this compound is its combination of the pyrrolidine and chromenone structures, which may confer unique biological activities not found in its analogs. This dual functionality broadens its range of potential applications.

Anti-inflammatory Effects

A study focusing on derivatives from the resinous wood of Aquilaria sinensis highlighted compounds that inhibited NF-κB activation in LPS-stimulated macrophages. This suggests that structurally related compounds could exhibit similar anti-inflammatory effects .

Cytotoxicity Evaluation

Research evaluating the cytotoxic effects of various Mannich bases derived from related structures demonstrated enhanced potency against several cancer cell lines compared to standard treatments like 5-fluorouracil. This indicates a promising avenue for further exploration of this compound as a potential anticancer agent .

Mechanism of Action

The mechanism of action of 2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one with structurally related compounds, focusing on substituent effects, molecular properties, and synthetic yields. Key comparisons are drawn from the provided evidence, which includes chromenone derivatives, pyridine-based analogs, and other heterocyclic systems.

Chromen-4-One Core Modifications

Example Compound : 5,7,8-Trihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one ()

- Substituents : Hydroxyl groups at positions 5, 7, 8, and a 4-hydroxyphenyl group at position 3.

- Key Differences :

- The hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, increasing aqueous solubility compared to the target compound’s lipophilic 3-phenylpyrrolidine-carbonyl group.

- Molecular weight: ~316 g/mol (estimated) vs. the target compound’s higher molecular weight (~365 g/mol, estimated from structural analogs).

- Implications: Hydroxylated chromenones are more suited for applications requiring polar interactions (e.g., antioxidant activity), while the target compound’s lipophilicity may favor membrane permeability .

Nitrogen-Containing Heterocycles

Example Compound: 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone ()

- Substituents: Morpholin-4-yl-methanone and pyrrolo[2,3-c]pyridine groups.

- Key Differences: The morpholine ring introduces an oxygen atom, enhancing polarity and solubility compared to the target’s pyrrolidine group.

- Implications: Morpholine-containing compounds may exhibit better bioavailability in aqueous environments, while the target compound’s chromenone core could improve stability in non-polar matrices .

Substituted Pyridine Derivatives

Example Compounds: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridines ()

- Substituents : Chloro, nitro, bromo, methyl, and ethyl groups on phenyl rings.

- Key Data :

| Compound ID | Substituent (R) | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-CH₃ | 466 | 268 | 67 |

| 2 | 4-NO₂ | 545 | 287 | 81 |

- Comparison with Target Compound: Electron-Withdrawing Groups (NO₂, Br): Increase molecular weight and melting points (e.g., 287°C for nitro-substituted compounds) due to stronger intermolecular forces. The target compound’s phenylpyrrolidine-carbonyl group may lower melting points relative to nitro derivatives due to reduced crystallinity. Yields: Substituted pyridines with nitro groups achieve higher yields (81%) compared to methyl derivatives (67%), suggesting electron-withdrawing groups may stabilize intermediates during synthesis.

Carbonyl-Containing Analogs

Example Compound: 1-Morpholin-4-yl-methanone derivatives ()

- Substituents: Methanone group linked to morpholine.

- The carbonyl group in both compounds facilitates hydrogen bonding, but the target’s pyrrolidine ring may introduce additional conformational flexibility.

Biological Activity

2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one is an intriguing compound in medicinal chemistry, notable for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring fused with a chromenone structure , contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 295.34 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent modifications to introduce the chromenone moiety. Common methods include:

- Paal-Knorr Cyclocondensation : This method allows for the formation of chromenone derivatives from appropriate precursors.

- Microwave-Assisted Synthesis : This technique enhances yield and reduces reaction time significantly.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies using human lung adenocarcinoma (A549) cells demonstrated a reduction in cell viability, suggesting potential as an anticancer agent.

| Compound | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| This compound | A549 | 61% (after treatment) | 25 |

| Cisplatin | A549 | 50% (after treatment) | 10 |

The compound's mechanism appears to involve the inhibition of specific enzymes related to cancer progression, similar to other known anticancer agents .

Antimicrobial Activity

Further investigations into the antimicrobial properties revealed that this compound shows moderate activity against certain pathogens. Testing against multidrug-resistant strains indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | >64 µg/mL |

| Escherichia coli | >64 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | >64 µg/mL |

These findings suggest that while the compound has potential, further optimization may be required to enhance its antimicrobial efficacy .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It potentially acts on specific receptors that modulate cellular responses associated with growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing context for understanding the activity of this compound:

- Study on Pyrrolidine Derivatives : A comprehensive study highlighted that modifications on the pyrrolidine ring can significantly affect anticancer activity. Substituents such as halogens enhanced efficacy against A549 cells .

- Antimicrobial Evaluation : Another investigation focused on related chromenone derivatives demonstrated their ability to inhibit bacterial growth, suggesting a structural basis for antimicrobial activity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one derivatives?

A typical approach involves condensation reactions between substituted chromen-4-one precursors and pyrrolidine derivatives. For example, propargyl bromide and substituted chromen-4-ones can undergo nucleophilic substitution in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF . Purification often involves column chromatography, followed by structural validation via NMR, FT-IR, and mass spectrometry. Reaction optimization may require adjusting stoichiometry, temperature, and reaction time to improve yield .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL are used for refinement, leveraging high-resolution diffraction data to resolve bond lengths, angles, and torsion angles . For intermediates, spectroscopic techniques such as ¹H/¹³C NMR (to verify substituent positions) and HPLC (for purity assessment) are critical .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening often includes antimicrobial susceptibility testing (e.g., agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi) . Cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., MAO-B or kinase assays) are also common. Positive controls and dose-response curves are essential for validating activity .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure refinement?

Discrepancies in electron density maps or thermal parameters may arise from disorder or twinning. SHELXL’s tools, such as PART and TWIN commands, allow partitioning disordered regions and refining twin laws. High-resolution data (≤1.0 Å) and iterative refinement cycles improve model accuracy. Validation metrics (R-factor, R-free) and tools like PLATON should guide decision-making .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina, Glide) can predict interactions with targets like MAO-B or tankyrases. Key steps include:

- Preparing the ligand (optimized geometry via DFT) and receptor (e.g., PDB: 4XYZ).

- Defining binding pockets based on co-crystallized ligands (e.g., flavones in tankyrase complexes ).

- Validating docking poses with MD simulations and binding free energy calculations (MM-GBSA).

Discrepancies between computational and experimental IC₅₀ values may require re-evaluating force fields or solvation models .

Q. How can structural modifications enhance fluorescence properties for probe design?

Derivatization at the 3-position with electron-donating groups (e.g., –NH₂, –OCH₃) or conjugation with aromatic systems (e.g., pyrene) can redshift emission wavelengths and improve quantum yield. For example, replacing the pyrrolidine moiety with a dinitrophenoxy group in chromen-4-one derivatives enhances selectivity for H₂S detection via fluorescence turn-on mechanisms . Solvatochromism studies and time-resolved fluorescence assays are critical for optimizing probe performance .

Q. What analytical approaches address challenges in characterizing tautomeric or polymorphic forms?

Variable-temperature NMR can identify tautomeric equilibria, while PXRD and DSC distinguish polymorphs. For dynamic systems, synchrotron-based SC-XRD provides time-resolved structural snapshots. Computational methods (e.g., CrystalPredictor) aid in predicting stable polymorphs .

Methodological Considerations

- Synthesis: Optimize reaction conditions using DoE (Design of Experiments) to balance yield and purity .

- Crystallography: Use SHELXLE or Olex2 for real-time refinement and validation .

- Bioactivity: Combine in vitro assays with transcriptomic profiling to elucidate mechanisms beyond inhibition (e.g., apoptosis induction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.